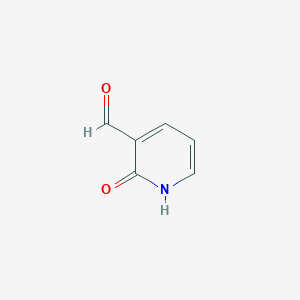

2-Hydroxynicotinaldehyde

Descripción general

Descripción

2-Hydroxynicotinaldehyde is a useful research compound. Its molecular formula is C6H5NO2 and its molecular weight is 123.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalytic Transient Directing Group in Synthesis

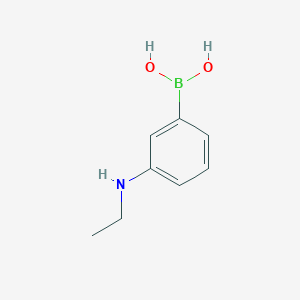

2-Hydroxynicotinaldehyde has been utilized as a catalytic transient directing group in the γ-C(sp3)-H arylation of primary amines. This method, using palladium(II) catalysis, has shown efficiency with low catalyst and directing group loading, and it's compatible with heterocyclic aryl iodides. This application is significant in the swift synthesis of 1,2,3,4-tetrahydronaphthyridine derivatives, contributing to advancements in organic synthesis (Wu et al., 2016).

Fluorescent Chemosensors for Metal Ions

This compound has been employed in the development of fluorescent chemosensors, particularly for metal ions like aluminum (Al3+). Its structure, containing both donor and acceptor polar groups, makes it suitable for selective binding with aluminum ions. This application is crucial in environmental and biological systems, providing a cost-effective and efficient method for detecting aluminum ions (David, Prabakaran, & Nandhakumar, 2021).

Solid Phase Extraction and Chromatography

This compound has also been explored in the field of analytical chemistry, particularly in methods involving solid phase extraction and liquid chromatography. These applications are vital in the determination of various chemical compounds, showcasing the versatility of this compound in analytical methodologies (Zanardi, Jagersma, Ghidini, & Chizzolini, 2002).

Schiff Base Derivatives for Sensory Applications

The use of this compound in the synthesis of Schiff base derivatives has shown great promise in sensory applications, particularly for detecting specific ions. These derivatives play a critical role in molecular recognition and supramolecular chemistry, contributing to the development of sensors and probes in various scientific fields (Das & Goswami, 2017).

Fluorescent Sensor for Al3+ Ions

As a simple chemosensor, this compound exhibits selectivity for Al3+ ions based on chelation-enhanced fluorescence. This property is significant for its application in detecting Al3+ ions in various solutions, highlighting its potential in environmental monitoring and analysis (Liu, Chen, & Wu, 2012).

Mecanismo De Acción

Target of Action

The primary target of 2-Hydroxynicotinaldehyde is the α-amino esters . This compound acts as a catalyst in the deuteration of α-amino esters .

Mode of Action

This compound interacts with its targets through a process known as hydrogen isotope exchange . This process occurs under mild conditions, and the ortho-hydroxyl group and the pyridine ring of the catalyst play a crucial role in the catalytic activity .

Biochemical Pathways

The biochemical pathway affected by this compound is the deuteration of α-amino esters . This process results in the formation of α-deuterated α-amino esters . The compound’s action on this pathway has a significant impact on the synthesis of α-deuterated α-amino acids, which are important in bio-organic chemistry research .

Result of Action

The result of the action of this compound is the production of α-deuterated α-amino esters . This outcome is achieved with a wide range of substrate scopes, remarkable functional group tolerance, and affording the desired products in good yields with excellent deuterium incorporation .

Action Environment

The action of this compound is influenced by the reaction conditions, including temperature and the presence of other reactants . The compound exhibits its catalytic activity under mild conditions .

Safety and Hazards

Direcciones Futuras

The use of 2-Hydroxynicotinaldehyde as a transient directing group for C–H activation has gained immense attention in recent years . This allows one to convert a desired C–H bond irrespective of its geometrical or stereochemical configuration . The future growth of this field will depend on industrial uptake .

Análisis Bioquímico

Biochemical Properties

2-Hydroxynicotinaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine and hydrazine, facilitating the formation of oximes and hydrazones through nucleophilic addition reactions . These interactions are crucial for various biochemical processes, including the modification of biomolecules and the regulation of metabolic pathways.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can modulate mitochondrial function, impacting the mitochondrial respiratory chain, oxidative stress, calcium homeostasis, and mitochondrial dynamics . These effects are essential for maintaining cellular homeostasis and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a nucleophile, forming covalent bonds with electrophilic centers in enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context . Additionally, this compound can influence gene expression by binding to regulatory elements in the genome, thereby modulating transcriptional activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects by modulating metabolic pathways and enhancing cellular function. At high doses, this compound can cause toxic or adverse effects, including oxidative stress, mitochondrial dysfunction, and cellular apoptosis . These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, facilitated by enzymes such as cytochrome P450 . In phase II reactions, this compound conjugates with endogenous molecules, increasing its hydrophilicity and facilitating its excretion from the body. These metabolic pathways are essential for the detoxification and elimination of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . These transport mechanisms are crucial for the compound’s localization and accumulation within cells, influencing its biochemical activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound can localize to various organelles, including the mitochondria, endoplasmic reticulum, and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments. The subcellular localization of this compound is critical for its role in regulating cellular processes and maintaining cellular homeostasis.

Propiedades

IUPAC Name |

2-oxo-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-4-5-2-1-3-7-6(5)9/h1-4H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTYEVWEOFZXFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427668 | |

| Record name | 2-hydroxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36404-89-4 | |

| Record name | 2-hydroxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-1,2-dihydropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

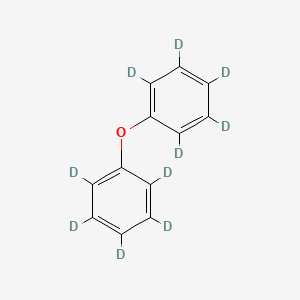

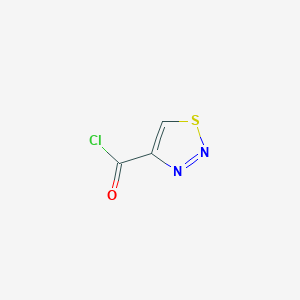

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is so unique about 2-hydroxynicotinaldehyde in the context of organic synthesis?

A1: this compound has emerged as a powerful tool in palladium-catalyzed C–H functionalization reactions. It acts as a transient directing group, meaning it temporarily binds to the catalyst and substrate, enabling selective bond formations. This approach bypasses the need for pre-functionalized starting materials, streamlining synthetic routes. [, , , ]

Q2: How does this compound enable C–H functionalization?

A2: Studies suggest that this compound forms a dynamic imine bond with primary amines. This imine coordinates to the palladium catalyst, bringing the catalyst into close proximity with the γ-C(sp3)-H bond of the amine. This proximity facilitates C-H activation and subsequent reactions with various coupling partners. [, ]

Q3: What types of reactions has this compound been successfully employed in?

A3: Research showcases its effectiveness in a range of reactions, including:

- γ-C(sp3)-H arylation: Coupling of free amines with aryl iodides to form γ-arylated amines. []

- γ-C(sp3)-H fluorination: Selective introduction of fluorine atoms at the γ-position of amines. []

- γ-C(sp3)-H oxygenation: Acyloxylation and alkoxylation of free amines to install ester and ether functionalities. []

Q4: Are there computational studies that shed light on the mechanism of these reactions?

A4: Yes, density functional theory (DFT) calculations have been instrumental in understanding the mechanistic details. For instance, in the γ-C(sp3)-H fluorination reaction, DFT studies suggest that the rate-determining step differs for methyl versus methylene fluorination. Furthermore, the calculations highlight the potential role of a bimetallic transition state involving the this compound-derived ligand, offering new insights into ligand design. []

Q5: Beyond its synthetic utility, what other interesting chemistry is associated with this compound?

A5: this compound is a product of the base-catalyzed ring-opening of nicotinamide adenine dinucleotide (NAD+). In strongly alkaline solutions, NAD+ undergoes a ring-opening to form an intermediate that eventually decomposes to this compound. This process is accompanied by a characteristic fluorescence change, which has been explored for analytical purposes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R)-1-Benzyl-2-[4-(methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1277588.png)

![2-(3-Bromopropyl)-1H-benzo[d]imidazole](/img/structure/B1277602.png)

![2-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1277607.png)

![2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol](/img/structure/B1277615.png)